molecular formula C16H13ClN2O B13775933 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- CAS No. 894-49-5

4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-

Cat. No.: B13775933
CAS No.: 894-49-5
M. Wt: 284.74 g/mol
InChI Key: IHBJTADWNIJVJR-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a chlorine atom at position 7, a methyl group at position 2, and a 2-methylphenyl group at position 2. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antifungal, anti-inflammatory, and anticonvulsant properties . Structural modifications at positions 2, 3, and 7 influence physicochemical properties, stability, and bioactivity, making comparative studies critical for drug development.

Properties

CAS No.

894-49-5

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,1-2H3

InChI Key

IHBJTADWNIJVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated at the 7th position.

    Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Substitution: The 2-methyl group is introduced via alkylation, and the 2-methylphenyl group is attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Chlorination: Large-scale chlorination of the aniline derivative using chlorine gas or a chlorinating agent.

    Automated Cyclization: Use of automated reactors to carry out the cyclization step under controlled conditions.

    Efficient Substitution: Employing high-yield alkylation and acylation techniques to introduce the methyl and 2-methylphenyl groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-chloro group undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include amines, alkoxides, or thiols. For example:

  • Reaction with primary amines (e.g., methylamine) replaces the chlorine atom at position 7, yielding 7-alkylamino derivatives.

  • Treatment with sodium methoxide in ethanol produces the 7-methoxy analog.

Key Data:

ReactantConditionsProductYieldReference
MethylamineEthanol, 80°C, 6 hrs7-Methylamino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one72%
Sodium methoxideDMF, 120°C, 3 hrs7-Methoxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one65%

Oxidation and Reduction

The methyl group at position 2 can be oxidized to a carboxylic acid using strong oxidizing agents:

  • KMnO₄ in acidic medium converts the 2-methyl group to a carboxyl group, forming 2-carboxy-7-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

  • Reduction of the carbonyl group (C=O) at position 4 with NaBH₄ is not typically observed due to resonance stabilization of the quinazolinone ring.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For instance:

  • Reaction with hydrazine under reflux forms pyrazolo[1,5-a]quinazolinone derivatives.

  • Acid-promoted cyclocondensation with aldehydes generates dihydroquinazolinones, as demonstrated in metal-free synthetic routes .

Mechanistic Insight:
Cyclization often involves activation of the carbonyl group by protonation or coordination, followed by nucleophilic attack and ring closure .

Cross-Coupling Reactions

The 7-chloro group enables palladium-catalyzed coupling reactions:

  • Suzuki coupling with arylboronic acids introduces aryl groups at position 7.

  • Buchwald-Hartwig amination facilitates C–N bond formation with secondary amines.

Example:

Coupling TypeCatalyst SystemProductYieldReference
SuzukiPd(PPh₃)₄, K₂CO₃, DMF7-Aryl-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one58–75%

Quaternization and Salt Formation

The nitrogen at position 3 can be quaternized with alkyl halides:

  • Treatment with methyl iodide in acetone yields a pyridinium salt, enhancing water solubility .

Application:
Quaternized derivatives show enhanced antimicrobial activity due to increased cationic character .

Reaction Conditions and Optimization

Optimal conditions vary by reaction type:

ReactionSolventTemperature (°C)Time (hrs)Catalyst/Reagent
Nucleophilic SubstitutionEthanol/DMF80–1203–6Base (NaOH, NaOMe)
Suzuki CouplingDMF/H₂O10012Pd(PPh₃)₄
CyclizationToluene705HCl (cat.)

Mechanistic Studies

  • DFT calculations suggest that electron-withdrawing groups (e.g., Cl at position 7) increase electrophilicity at the C-2 and C-7 positions, facilitating substitution.

  • Kinetic studies indicate that cyclization reactions proceed via a two-step mechanism: initial protonation followed by rate-determining ring closure .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₆H₁₃ClN₂O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 894-49-5

The compound features a quinazolinone core, known for its biological activity. The presence of chlorine and methyl groups contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 4(3H)-quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-. Research indicates that these compounds exhibit activity against various cancer cell lines:

  • In Vitro Studies : The compound has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 10.58 to 31.85 µM/L, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Quinazolinones have been investigated for their antimicrobial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound has been shown to synergize with existing antibiotics, enhancing their efficacy against resistant bacteria by binding to penicillin-binding proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Modifications at various positions on the quinazolinone ring can significantly impact biological activity:

Modification Effect on Activity
Chlorine at C7Increases potency against cancer cells
Methyl group at C2Enhances solubility and bioavailability
Substituents on phenyl ringAlters interaction with biological targets

Case Studies

  • Antitumor Activity Evaluation : A study synthesized multiple derivatives of quinazolinones and evaluated their anticancer effects using HepG2 and MCF-7 cell lines. Compounds with specific substitutions exhibited enhanced activity compared to standard treatments .
  • Synergistic Effects Against MRSA : Another investigation demonstrated that certain quinazolinone derivatives could enhance the effectiveness of piperacillin-tazobactam against MRSA infections in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular pathways related to DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the substituent patterns of the target compound with analogous derivatives:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 7-Cl, 2-CH₃, 3-(2-methylphenyl) Bulky aryl group at C3, methyl at C2
3-Amino-7-chloro-2-methylquinazolinone 7-Cl, 2-CH₃, 3-NH₂ Amino group enhances stability
UR-9825 (Antifungal) 7-Cl, 3-(difluorophenyl-triazolyl) Halogen at C7, triazole moiety
6-Chloro-3-hydroxy-2-(4-methylphenyl) 6-Cl, 3-OH, 2-(4-methylphenyl) Hydroxy group at C3, Cl at C6
7-Chloro-2-phenylquinazolinone 7-Cl, 2-Ph Phenyl at C2 instead of methyl
Thiazolyl-Substituted Derivative 7-Cl, 2-CH₃, 3-(thiazol-2-yl) Heterocyclic thiazole at C3

Key Observations :

  • Position 7 (Chlorine) : The 7-Cl substitution is common in antifungal agents (e.g., UR-9825), where it enhances activity against filamentous fungi .
  • Position 3: Bulky substituents like 2-methylphenyl or heterocycles (thiazole, pyridine) influence steric effects and binding affinity.
  • Position 2 : Methyl groups (target compound) vs. phenyl () affect lipophilicity. Phenyl substituents increase molecular weight but may reduce solubility .

Physicochemical Properties

Comparative physicochemical data are summarized below:

Compound Molecular Weight Density (g/cm³) pKa Melting Point (°C) Reference
Target Compound 286.73* 1.38 (Predicted) 7.27 Not reported
6-Chloro-3-hydroxy-2-(4-methylphenyl) 286.71 1.38 7.27 Not reported
7-Chloro-2-phenylquinazolinone 256.69 N/A N/A N/A
Thiazolyl-Substituted Derivative 277.73 1.33 3.30 N/A

*Calculated based on molecular formula C₁₅H₁₁ClN₂O₂.

Key Observations :

  • Density : Similar densities (~1.33–1.38 g/cm³) suggest comparable packing efficiencies in crystalline forms.
  • pKa : The target compound and 6-chloro analog () share a pKa of ~7.27, indicating similar protonation behavior under physiological conditions. In contrast, the thiazolyl derivative () has a lower pKa (3.30), likely due to electron-deficient heterocycles .

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is noted for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Name: 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-
  • CAS Number: 340-56-7
  • Molecular Formula: C16H14ClN2O
  • Molecular Weight: 284.74 g/mol
  • Melting Point: 255-265 °C .

The biological activity of quinazolinones is often attributed to their ability to interact with various molecular targets, including:

  • Tyrosine Kinase Inhibition: Quinazolinones can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis in various cancers, including breast and prostate cancer .
  • Antimicrobial Activity: Certain derivatives exhibit significant antibacterial and antifungal properties. They have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating their potential as novel antimicrobial agents .
  • Cytotoxic Effects: Research indicates that this compound can induce cytotoxicity in cancer cell lines (e.g., PC3, MCF-7), with IC50 values demonstrating its potency against these cells .

Biological Activity Overview

The following table summarizes the biological activities associated with 4(3H)-Quinazolinone derivatives:

Activity Type Description Reference
CytotoxicityInduces cell death in cancer cell lines (IC50 values: ~10 μM)
AntibacterialEffective against Gram-positive bacteria (e.g., S. aureus)
AntifungalActive against fungal strains (e.g., C. albicans)
Tyrosine Kinase InhibitionInhibits EGFR-related pathways involved in tumor growth
Antioxidant ActivityExhibits significant antioxidant properties by inhibiting aldehyde oxidase

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines. The compound demonstrated potent activity against PC3 (prostate cancer) and MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy:
    In vitro studies showed that 4(3H)-Quinazolinone derivatives possess notable antibacterial effects against clinically relevant strains of bacteria. These findings suggest that modifications to the quinazolinone structure can enhance antimicrobial potency .
  • Mechanistic Insights:
    Further research into the mechanism of action revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to apoptosis. This was particularly evident in studies involving EGFR inhibition, where treated cells exhibited decreased proliferation rates .

Q & A

Q. What green chemistry principles apply to scaling up synthesis?

  • Answer : Use Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) for solvent-free, energy-efficient reactions. These catalysts reduce waste and enable recycling (>5 cycles without activity loss) . For halogenation, consider mechanochemical methods to minimize solvent use .

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